molecular formula C16H16 B10838837 1,4-Diphenyl-1-butene

1,4-Diphenyl-1-butene

Cat. No.: B10838837
M. Wt: 208.30 g/mol
InChI Key: NJJOGKAVAWZLAU-NTUHNPAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Diphenyl-1-butene (CAS Number: 14213-84-4) is an organic compound with the molecular formula C16H16 and a molecular weight of 208.3 g/mol . It is characterized by a fusion (melting) point of approximately 313 K . Researchers value this compound for its structure, which features a butene chain bridging two phenyl groups, making it a potential intermediate in organic synthesis and materials science research. Computational data suggests a boiling point of around 645.44 K and various other thermodynamic properties, including a standard enthalpy of formation of 190.79 kJ/mol in the gas phase . As a building block, it can be utilized in the study of conjugated systems and the synthesis of more complex molecular architectures. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16

Molecular Weight

208.30 g/mol

IUPAC Name

[(E)-4-phenylbut-1-enyl]benzene

InChI

InChI=1S/C16H16/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-7,9-13H,8,14H2/b13-7+

InChI Key

NJJOGKAVAWZLAU-NTUHNPAUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC/C=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CCC=CC2=CC=CC=C2

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Elucidation

Stereoselective Synthesis of 1,4-Diphenyl-1-butene and Related Diphenylbutenes

Stereoselectivity is a critical aspect of modern organic synthesis, and several methods have been developed to control the geometry of the double bond in this compound and its isomers.

A prominent method for the deoxygenation of 1,2-diols is the Corey-Winter olefination, which proceeds through a cyclic thionocarbonate intermediate. wikipedia.orgambeed.com The diol is first treated with thiophosgene (B130339) or a safer alternative like 1,1'-thiocarbonyldiimidazole (B131065) to form the cyclic thionocarbonate. alfa-chemistry.comwikipedia.orgorganic-chemistry.org Subsequent treatment with a phosphite (B83602), such as trimethyl phosphite, induces a stereospecific elimination to furnish the alkene. nrochemistry.comwikipedia.org

The mechanism involves the attack of the phosphite on the sulfur atom, which is believed to generate a carbene intermediate that collapses to the alkene with the extrusion of carbon dioxide. wikipedia.orgorganic-chemistry.org An alternative pathway suggests the formation of a phosphorus-stabilized carbanion that undergoes elimination. wikipedia.org The reaction is highly stereospecific; a cis-diol gives a cis-alkene and a trans-diol gives a trans-alkene. wikipedia.org

A significant improvement involves the use of 1,3-dimethyl-2-phenyl-1,3,2-diazophospholidine for the decomposition of the thionocarbonate, which allows the reaction to proceed at milder temperatures (25-40 °C). bolivianchemistryjournal.orgscielo.org.bo This mildness makes the method applicable to the synthesis of complex and sensitive molecules. bolivianchemistryjournal.org

Table 1: Corey-Winter Olefination from 1,2-Diols

Starting Diol StereochemistryIntermediateReagentProduct Alkene StereochemistryRef
meso (e.g., meso-1,4-diphenylbutan-2,3-diol)Cyclic ThionocarbonateTrimethyl PhosphiteZ-alkene (e.g., (Z)-1,4-diphenyl-2-butene) scielo.org.bo
dl (e.g., dl-1,4-diphenylbutan-2,3-diol)Cyclic ThionocarbonateTrimethyl PhosphiteE-alkene (e.g., (E)-1,4-diphenyl-2-butene) scielo.org.bo
cis (general)Cyclic ThionocarbonateTrimethyl Phosphitecis-alkene wikipedia.org
trans (general)Cyclic ThionocarbonateTrimethyl Phosphitetrans-alkene wikipedia.org

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers highly efficient and selective routes for constructing carbon-carbon double bonds, including those in this compound.

The dimerization of styrene (B11656) is a significant industrial process. While various isomers can be formed, certain catalysts exhibit remarkable selectivity. Ruthenium-based catalysts, in particular, have been shown to facilitate the unusual head-to-head dimerization of styrene. marquette.eduresearchgate.net For example, the zerovalent ruthenium complex [Ru(η⁶-cot)(η²-dmfm)₂] (where cot is 1,3,5-cyclooctatriene (B161208) and dmfm is dimethyl fumarate) catalyzes the dimerization of styrene to yield (E)-1,4-diphenyl-1-butene with high regio- and stereoselectivity. marquette.eduresearchgate.net

Palladium complexes are also widely used, though they typically yield the head-to-tail dimer, (E)-1,3-diphenyl-1-butene. mdpi.commdpi.comscribd.com However, the selectivity can be influenced by the specific catalytic system employed.

Table 2: Catalytic Dimerization of Styrene

Catalyst SystemSubstrateMajor ProductSelectivityRef
[Ru(η⁶-cot)(η²-dmfm)₂]Styrene(E)-1,4-Diphenyl-1-buteneHigh regio- and stereoselectivity marquette.eduresearchgate.net
Cationic Ruthenium Hydride ComplexStyrene(E)-PhCH(CH₃)CH=CHPhExclusive head-to-tail dimer acs.org
Pd(acac)₂/BF₃·OEt₂Styrene(E)-1,3-Diphenyl-1-butene93% selectivity scribd.com
Cationic Palladium P-N ComplexesStyrene(E)-1,3-Diphenyl-1-buteneRegio- and stereospecific mdpi.com

Palladium-catalyzed cross-coupling reactions are fundamental methods for C-C bond formation. The Mizoroki-Heck reaction, which couples an aryl halide with an alkene, is a powerful tool for synthesizing substituted olefins. researchgate.net For instance, the Heck reaction between an appropriate aryl halide and a butenyl substrate can construct the this compound framework. While reactions with internal olefins can be challenging due to lower reactivity, specific catalytic systems can promote these transformations. researchgate.net The reaction of 4-phenyl-1-butene (B1585249) with an aryl halide using a palladium catalyst can yield the desired product. researchgate.net

The Suzuki-Miyaura coupling provides another versatile route, reacting an organoboron compound with an organohalide. libretexts.orgxisdxjxsu.asia This reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org The synthesis of this compound can be envisioned by coupling a phenylboronic acid derivative with a 4-phenyl-1-butenyl halide or triflate, or vice-versa, in the presence of a palladium catalyst and a base. libretexts.org The stereochemistry of the product can often be controlled by the geometry of the starting alkenylborane. xisdxjxsu.asia

The mechanisms of these transition metal-catalyzed reactions are complex and have been the subject of extensive study.

In ruthenium-catalyzed styrene dimerization , mechanistic studies support an electrophilic addition mechanism. acs.org A key intermediate is a benzylic carbocation ruthenium arene species, formed via arene exchange and hydride migration to a coordinated styrene molecule. acs.org The rate-limiting step is believed to be the subsequent C-C bond formation upon addition of a second styrene molecule. acs.org

For palladium-catalyzed Heck reactions , the generally accepted mechanism involves a catalytic cycle of oxidative addition, migratory insertion (nucleopalladation), and β-hydride elimination. nih.gov The Pd(0) catalyst first undergoes oxidative addition with the aryl halide. The resulting Pd(II) complex coordinates the alkene, which then inserts into the palladium-carbon bond. Finally, β-hydride elimination forms the product alkene and a palladium-hydride species, which is reductively eliminated with a base to regenerate the Pd(0) catalyst. nih.gov The regioselectivity of the migratory insertion and the stereochemistry of the β-hydride elimination are critical for determining the final product structure. nih.gov

The Suzuki coupling mechanism also proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org After oxidative addition of the organohalide to the Pd(0) catalyst, the key transmetalation step occurs where the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step typically requires a base. The final step is reductive elimination from the resulting diorganopalladium(II) complex, which forms the C-C bond of the product and regenerates the Pd(0) catalyst. libretexts.org

Halogen-Mediated Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a complex product, minimizing steps and waste. researchgate.netmdpi.com The incorporation of halogens, particularly iodine, into these reactions provides a powerful tool for the functionalization of olefins.

Iodine and Diacetoxyiodobenzene-Promoted Stereoselective Derivatization

A novel multicomponent methodology promoted by molecular iodine and diacetoxyiodobenzene (B1259982) has been developed for the synthesis of (E)-1,3-diphenyl-1-butene derivatives. researchgate.netlookchem.com This reaction utilizes styrenes and thiophenols as substrates, offering the significant advantage of introducing a sulfur heteroatom in a single step. researchgate.netlookchem.com The process involves the dimerization of styrene, initiated by the activation of the S-H bond in thiophenol, leading to the formation of the E-isomer of the 1,3-diphenyl-1-butene derivative with high stereoselectivity. lookchem.com The reaction's stereoselectivity is confirmed by NMR spectroscopy, which indicates the formation of the E isomer. lookchem.com

Hypervalent iodine reagents, such as diacetoxyiodobenzene (PhI(OAc)2), are known to act as electrophiles and can facilitate a variety of transformations, including oxidative rearrangements and the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgcardiff.ac.uk In these multicomponent reactions, the iodine(III) species is believed to activate the substrates, enabling the desired bond formations. rsc.org The mechanism can involve the generation of radical species or proceed through ionic pathways, depending on the reaction conditions. rsc.org

Regio- and Stereoselectivity in Multicomponent Olefin Syntheses

The control of regio- and stereoselectivity is a critical challenge in multicomponent reactions for olefin synthesis. nih.govresearchgate.net In iodine-promoted reactions, the choice of reagents and reaction conditions plays a crucial role in determining the outcome. For instance, the use of N-iodosuccinimide (NIS) in the oxidative iodination of 1,4-diarylbuta-1,3-diynes leads exclusively to the (Z)-2,3-diiodo-1,4-diarylbut-2-ene-1,4-diones. researchgate.net

The regioselectivity of these reactions is often governed by the electronic and steric properties of the substrates. researchgate.net For example, in the dimerization of styrenes, the head-to-tail coupling to form 1,3-diphenyl-1-butene is favored. lookchem.com The stereoselectivity, producing either the E or Z isomer, can be influenced by the catalyst system and reaction intermediates. researchgate.net For instance, while some methods yield the thermodynamically more stable E-isomer, specific conditions can be tailored to favor the formation of the less stable Z-isomer. researchgate.net The development of such selective methods is essential for accessing the full range of possible isomers for various applications. acs.org

Carbometalation Routes to Diphenyl-Substituted Olefins

Carbometalation, the addition of an organometallic reagent across a carbon-carbon multiple bond, is a powerful strategy for the stereoselective synthesis of substituted olefins. researchgate.netnih.gov This approach allows for the creation of tri- and tetrasubstituted alkenes with a high degree of control over the geometry of the newly formed double bond. nih.gov

Carbolithiation of Diphenylacetylene (B1204595) and Subsequent Transformations

The carbolithiation of diphenylacetylene is a well-established method for generating stereodefined vinyl-lithium intermediates. sigmaaldrich.cn This reaction involves the addition of an organolithium reagent across the triple bond of diphenylacetylene. sigmaaldrich.cn The resulting (E)-1-lithio-1,2-diphenylalkyl-1-enes are versatile intermediates that can be trapped with various electrophiles. sigmaaldrich.cn For example, reaction with triisopropylborate yields (E)-1,2-diphenyl-1-alkylene boronic acids, which can then be used in further cross-coupling reactions to produce tetrasubstituted olefins with retention of stereochemistry. sigmaaldrich.cn This methodology has been successfully applied to the synthesis of complex molecules like (Z)-tamoxifen. sigmaaldrich.cn

The efficiency and selectivity of carbolithiation can be influenced by the presence of catalysts, such as iron salts, which can promote the reaction even on alkynes lacking heteroatom functionality. nih.govrsc.org

Control of Stereochemistry via Carbometalation

A key advantage of carbometalation is the ability to control the stereochemistry of the resulting olefin. nih.govresearchgate.net The stereochemical outcome of the addition of the organometallic reagent to the alkyne can often be directed to be either syn or anti. researchgate.net In the case of carbolithiation, the initial addition is typically a syn-addition, leading to a specific stereoisomer of the vinyllithium (B1195746) intermediate. researchgate.net However, factors such as intramolecular coordination with Lewis basic groups on the substrate can reverse this preference, leading to an anti-addition. researchgate.net

This stereocontrol is crucial for the synthesis of specific isomers of diphenyl-substituted olefins. For example, the synthesis of tetrasubstituted alkenes via nickel-catalyzed Suzuki-Miyaura cross-couplings of enol tosylates and boronic acid esters allows for the selective formation of either diastereomeric product by choosing the appropriate ligand and reaction conditions. researchgate.net This level of control is essential for creating complex molecular architectures with defined stereochemistry at multiple centers. organic-chemistry.orgacs.orgnih.gov

Established Olefination Reactions with Mechanistic Variants

Beyond the advanced methods discussed, several established olefination reactions provide reliable routes to this compound and its derivatives. These classical methods, while sometimes lacking the fine-tuned selectivity of newer strategies, remain important tools in the synthetic chemist's arsenal.

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are cornerstone methods for forming carbon-carbon double bonds. researchgate.net The Wittig reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone. For the synthesis of 1,4-diphenyl-1,3-butadiene, a related compound, triphenylcinnamylphosphonium chloride is reacted with benzaldehyde (B42025) in the presence of lithium ethoxide. orgsyn.org While generally effective, controlling the stereoselectivity (E vs. Z) of the Wittig reaction can be challenging and is highly dependent on the nature of the ylide and the reaction conditions. researchgate.net

Dehydrogenation of a saturated precursor is another route. For instance, 1,4-diphenyl-2-butene can be dehydrogenated using butyllithium (B86547) to yield 1,4-diphenylbutadiene. orgsyn.org This elimination reaction provides a pathway to the conjugated diene system.

Palladium-catalyzed cross-coupling reactions are also versatile for constructing substituted olefins. acs.org A three-component coupling of aryl iodides, internal alkynes, and arylboronic acids, catalyzed by a palladium complex, offers a one-step, regio- and stereoselective route to tetrasubstituted olefins. acs.orgacs.org This reaction generally proceeds via a cis-addition of the aryl groups to the alkyne. acs.org

The table below summarizes the yields for the synthesis of tetraphenylethene from diphenylacetylene using various aryl iodides in a palladium-catalyzed three-component coupling reaction.

EntryAryl IodideYield (%)
1Iodobenzene92
24-Iodotoluene91
34-Methoxy-iodobenzene89
44-Chloro-iodobenzene85
Data sourced from J. Org. Chem. publication. acs.org

These established methods, each with their own mechanistic nuances and stereochemical outcomes, complement the more modern synthetic strategies in the preparation of diphenyl-substituted olefins.

Wittig Reaction Pathways for Diphenylalkene Synthesis

The Wittig reaction, a Nobel Prize-winning discovery by Georg Wittig, is a cornerstone in synthetic organic chemistry for its reliability in creating carbon-carbon double bonds. masterorganicchemistry.com It offers exceptional control over the location of the newly formed double bond, a distinct advantage over elimination reactions that can often yield mixtures of isomers. youtube.com The reaction involves the interaction of a phosphorus ylide (also known as a Wittig reagent) with an aldehyde or ketone, resulting in the formation of an alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The strong phosphorus-oxygen double bond that is formed provides the thermodynamic driving force for the reaction. unwisdom.org

To synthesize this compound specifically, the logical disconnection approach points to two key precursors: an aldehyde and a phosphonium (B103445) ylide. The synthesis can be achieved by reacting benzyltriphenylphosphonium (B107652) ylide with 3-phenylpropanal.

Ylide Formation: The Wittig reagent is typically prepared by a two-step process. First, a phosphonium salt is formed via the SN2 reaction of a phosphine, usually triphenylphosphine, with an alkyl halide. masterorganicchemistry.com For this synthesis, benzyl (B1604629) chloride is reacted with triphenylphosphine to produce benzyltriphenylphosphonium chloride. This salt is then deprotonated using a strong base, such as n-butyllithium (BuLi) or sodium hydroxide, to generate the nucleophilic phosphorus ylide. masterorganicchemistry.comunwisdom.org The ylide is a resonance-stabilized species with a negatively charged carbon adjacent to a positively charged phosphorus atom. masterorganicchemistry.com

Alkene Formation: The prepared ylide is then reacted with the carbonyl compound, 3-phenylpropanal. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde. youtube.com This initial nucleophilic addition leads to a charge-separated intermediate called a betaine, which subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. youtube.com The oxaphosphetane is unstable and spontaneously decomposes, cleaving the carbon-oxygen and phosphorus-carbon bonds to form the desired alkene (this compound) and the highly stable byproduct, triphenylphosphine oxide. masterorganicchemistry.com

The following table outlines the components for this specific Wittig synthesis:

RoleCompound NameStructure
Phosphonium Salt Precursor Benzyltriphenylphosphonium chloride
Base n-Butyllithium (BuLi)
Resulting Ylide (Benzylidene)triphenylphosphorane
Carbonyl Reactant 3-Phenylpropanal
Alkene Product This compound
Byproduct Triphenylphosphine oxide

This interactive table summarizes the key reactants and products in the Wittig synthesis of this compound.

Acid-Catalyzed Dehydration in the Formation of Diphenyl-Substituted Alkenes

Acid-catalyzed dehydration is a classic method for synthesizing alkenes from alcohols. libretexts.org The process involves the elimination of a water molecule from the alcohol substrate in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), typically with heating. libretexts.orglnigchrm.in

The synthesis of this compound via this method requires the precursor alcohol, 1,4-diphenylbutan-1-ol . The reaction mechanism is generally understood to proceed through an E1 (unimolecular elimination) pathway for secondary and tertiary alcohols, which involves a carbocation intermediate. doubtnut.com

The mechanism unfolds in three primary steps:

Protonation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the alcohol's hydroxyl group attacks a proton (H⁺) from the strong acid catalyst. This initial, rapid step forms a protonated alcohol, or an alkyloxonium ion. This conversion is crucial as it turns the poor leaving group (-OH) into a very good leaving group (-OH₂⁺, water). doubtnut.com

Formation of a Carbocation: The alkyloxonium ion is unstable. The carbon-oxygen bond breaks, and the water molecule departs, taking the bonding electrons with it. This rate-determining step results in the formation of a carbocation intermediate. In the case of 1,4-diphenylbutan-1-ol, this would be a secondary benzylic carbocation, which is relatively stabilized by resonance with the adjacent phenyl group.

Deprotonation to Form the Alkene: A weak base, which can be a water molecule or the conjugate base of the acid catalyst (e.g., HSO₄⁻), abstracts a proton from a carbon atom adjacent to the carbocation center. The electrons from the C-H bond then move to form a new pi bond between the carbons, resulting in the formation of the alkene, this compound, and regenerating the acid catalyst. doubtnut.com

Due to the nature of carbocation intermediates, rearrangements can sometimes occur to form a more stable carbocation. However, the secondary benzylic carbocation formed from 1,4-diphenylbutan-1-ol is already quite stable, so significant rearrangement is less likely than in other systems. The elimination can potentially lead to a mixture of alkene isomers, though reaction conditions can be optimized to favor the desired product.

The components for the acid-catalyzed dehydration are summarized below:

RoleCompound NameStructure
Alcohol Precursor 1,4-Diphenylbutan-1-ol
Catalyst Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)H₂SO₄ / H₃PO₄
Alkene Product This compound
Byproduct WaterH₂O

This interactive table outlines the precursor, catalyst, and products for the acid-catalyzed dehydration synthesis of this compound.

Elucidation of Complex Reaction Mechanisms and Transformative Pathways

Photochemical Reactivity and Excited State Dynamics

The absorption of ultraviolet light by 1,4-diphenyl-1-butene elevates the molecule to an electronically excited state, initiating a cascade of photophysical and photochemical events. The primary of these events is E/Z photoisomerization, a fundamental process involving rotation around the carbon-carbon double bond.

The photoisomerization of stilbene-like molecules, including this compound, from a trans to a cis configuration is a key photochemical reaction. msu.edu This process is not a simple, direct rotation but involves complex conformational dynamics and multiple proposed mechanisms. Upon excitation, the molecule quickly relaxes to a twisted configuration, which is considered a common intermediate for both cis and trans isomers. msu.edu

Several mechanisms have been proposed to describe the photoisomerization of conjugated systems like diphenylpolyenes:

One-Bond Twisting (OBT): This is the most common mechanism, involving rotation around a single carbon-carbon double bond. rsc.orgnih.gov For 1,4-diphenyl-1,3-butadiene, the dominant process is one-bond twist. nih.gov

Bicycle Pedal (BP): This mechanism involves the simultaneous rotation of two bonds. rsc.orgrsc.org It has been shown to account for a significant portion of the photoisomerization of trans,trans-1,4-diphenyl-1,3-butadiene (B188828). nih.gov The bicycle-pedal mechanism was initially proposed to explain the photoisomerization of polyenes in environments with constrained free volume. rsc.org Studies on cis,cis-1,4-diphenyl-1,3-butadiene have demonstrated that its photoisomerization occurs exclusively through a concerted two-bond rotation, known as the bicycle pedal mechanism, in the solid state. rsc.orgresearchgate.net

Hula-Twist (HT): This mechanism involves the twisting of a bond and a simultaneous wagging motion of a substituent, resembling the hula dance motion. While not as commonly cited for this compound specifically in the provided context, it is a recognized pathway for isomerization in sterically hindered polyenes.

Experimental evidence from studies on deuterated analogs of 1,4-diphenyl-1,3-butadiene has been used to distinguish between these pathways. For instance, the photoisomerization of cis,trans-1,2-dideuterio-1,4-diphenyl-1,3-butadiene yielded only the trans,trans isomer, which ruled out a contribution from an identity bicycle pedal process in the inefficiency of the cis-trans photoisomerization. researchgate.net

Both singlet and triplet excited states play crucial roles in the photoreactions of this compound and related molecules. Direct irradiation typically excites the molecule to a singlet state (S1). msu.edu From the S1 state, the molecule can undergo several processes:

Fluorescence (emission of a photon to return to the ground state).

Internal conversion (non-radiative decay to the ground state).

Intersystem crossing to the triplet state (T1).

Photoisomerization.

The process of photoisomerization involves the molecule traversing complex potential energy surfaces. A key feature of these surfaces is the presence of conical intersections , which are points where two electronic states have the same energy. These intersections provide highly efficient pathways for non-radiative decay from an excited state back to the ground state. rsc.org

Theoretical simulations of the photoisomerization of trans,trans-1,4-diphenyl-1,3-butadiene have shown that the reaction proceeds through two conical intersections between the ground and first excited electronic states. rsc.org The decay through these intersections is often associated with twisted geometries of the molecule. researchgate.net Experimental evidence also points to the involvement of zwitterionic (a molecule with both positive and negative charges) twisted intermediates in the photoisomerization of related dienes. researchgate.net The trapping of these intermediates provides insight into the reaction mechanism. For example, photoaddition of alcohol to 1,4-diphenyl-1,3-butadiene is consistent with the addition to a common zwitterionic intermediate that also leads to photoisomerization via a conical intersection. researchgate.net

The solvent environment can have a profound impact on the efficiency (quantum yield) and pathways of photochemical reactions. This is due to factors such as solvent polarity, viscosity, and specific solvent-solute interactions.

For trans,trans-1,4-diphenyl-1,3-butadiene, the quantum yield of photoisomerization is sensitive to the solvent. nih.gov Interestingly, reducing the friction of the medium by using a solvent like perfluorohexane (B1679568) leads to a decrease in the photoisomerization quantum yield, which is contrary to what might be expected. nih.gov The solvent polarity also plays a role. In the case of 1,6-diphenyl-1,3,5-hexatriene, changing the solvent from methylcyclohexane (B89554) to the more polar acetonitrile (B52724) increases the rate of photoisomerization in the singlet excited state. researchgate.net

The viscosity of the solvent can also affect the outcome. Increased solvent viscosity can hinder the large-amplitude motions required for isomerization, leading to a decrease in the isomerization quantum yield and a corresponding increase in fluorescence. msu.edu In highly viscous or rigid environments, such as a frozen glass, isomerization can be completely halted, resulting in maximum fluorescence efficiency. msu.edu

Table 1: Solvent Effects on Photoisomerization Quantum Yields of trans,trans-1,4-diphenyl-1,3-butadiene (tt-DPB)

SolventPhotoisomerization Quantum Yield (Φtt→tc)Reference
BenzeneHighest nih.gov
CyclohexaneLower than Benzene nih.gov
MethylcyclohexaneLower than Benzene nih.gov
HexaneLower than Benzene and Cyclohexane nih.gov
PerfluorohexaneSmallest nih.gov

Photochemical Addition and Cycloaddition Reactions

Beyond isomerization, excited this compound and related compounds can undergo addition and cycloaddition reactions, often proceeding through distinct mechanistic pathways.

An exciplex is an electronically excited complex formed between two different molecules, one in an excited state and the other in its ground state. nih.gov These transient species are often involved in photochemical reactions, particularly additions and cycloadditions. The formation of an exciplex is favored in nonpolar solvents. nih.gov

The photoaddition of alcohols to 1,4-diphenyl-1,3-butadiyne proceeds through a zwitterionic lowest excited state. koreascience.kr Similarly, the photoaddition of alcohols to 1,1-diphenylalkenes can be sensitized by chiral naphthalenecarboxylates, with mechanistic studies suggesting the involvement of exciplexes in nonpolar solvents like toluene. nih.gov In more polar solvents, the mechanism can shift to an electron-transfer process leading to solvent-separated radical-ion pairs. nih.gov

The photoaddition of alcohols to 1,4-diphenyl-1,3-butadiene has been shown to be significantly slower than photoisomerization. researchgate.net The reaction is consistent with the protonation of a zwitterionic excited state, providing further evidence for such intermediates in the photochemistry of these compounds. researchgate.net

Carbocyclization Reactions

Highly reactive metals, known as Rieke metals, prepared by the reduction of metal salts, are powerful reagents in organic synthesis. Rieke magnesium, calcium, strontium, and barium have been shown to react with conjugated dienes to form metallocycles, which can then be used in subsequent reactions. tandfonline.comtandfonline.com

In the context of diphenylalkenes, the carbocyclization of E,E-1,4-diphenyl-1,3-butadiene with dichloroalkanes mediated by Rieke metals provides a route to various carbocyclic derivatives. tandfonline.comtandfonline.com The mechanism involves the initial reaction of the highly reactive Rieke metal (e.g., barium or strontium) with the conjugated diene, 1,4-diphenyl-1,3-butadiene. tandfonline.comtandfonline.com This forms a metal-diene complex, which can be described as a bis-allylic organometallic reagent. tandfonline.com

This metallocycle then acts as a bis-nucleophile in a reaction with a 1,n-dichloroalkane. tandfonline.com The reaction proceeds via a double alkylation, where the two carbon-metal bonds of the metallocycle are sequentially replaced by carbon-carbon bonds with the haloalkane. This process results in the formation of a new carbocyclic ring. tandfonline.com For example, the reaction of the barium- or strontium-diene complex of 1,4-diphenyl-1,3-butadiene with 1,3-dichloropropane (B93676) yields trans-1-phenyl-2-(trans-β-styrenyl)cyclopentane in excellent yield. tandfonline.com These cyclization reactions are noted for being highly stereoselective and regioselective. tandfonline.com

The reactivity and utility of these Rieke metal-diene complexes stem from the high electropositivity and larger ionic radii of metals like strontium and barium compared to magnesium and calcium. tandfonline.com

Table 2: Carbocyclization Products from Rieke Metal-Mediated Reactions

Rieke MetalDieneDihaloalkaneMajor Product
BariumE,E-1,4-Diphenyl-1,3-butadiene1,3-Dichloropropanetrans-1-Phenyl-2-(trans-β-styrenyl)cyclopentane tandfonline.com
StrontiumE,E-1,4-Diphenyl-1,3-butadiene1,3-Dichloropropanetrans-1-Phenyl-2-(trans-β-styrenyl)cyclopentane tandfonline.com
BariumE,E-1,4-Diphenyl-1,3-butadiene1,4-Dichlorobutanetrans-1-Phenyl-2-(trans-β-styrenyl)cyclohexane tandfonline.com
StrontiumE,E-1,4-Diphenyl-1,3-butadiene1,4-Dichlorobutanetrans-1-Phenyl-2-(trans-β-styrenyl)cyclohexane tandfonline.com

Radical Reaction Pathways

Radical intermediates play a significant role in various chemical transformations. They can be generated through several methods, including thermal or photochemical cleavage of weak bonds, or through single-electron transfer (SET) processes often mediated by transition metals or photoredox catalysts. libretexts.org

In transformations involving diphenylalkenes, radical intermediates can be generated and participate in subsequent reactions. For instance, the pyrolysis of polystyrene, which contains structural motifs related to diphenylalkenes, proceeds through a free radical mechanism involving the formation of various radical species. osti.gov The interaction of diphenylalkenes with certain catalysts can also lead to radical pathways. For example, the reaction of 1,1-diphenylethylene (B42955) with a specific cobalt hydride complex is proposed to involve a radical mechanism where a tertiary cobalt alkyl intermediate undergoes homolysis to form a stabilized radical. nih.gov

Once generated, these radical intermediates can undergo several characteristic reactions. libretexts.org These include:

Abstraction: A radical can abstract an atom (commonly hydrogen) from another molecule. libretexts.org

Addition: Radicals can add to π-systems, such as double or triple bonds, to form a new radical. libretexts.org

Dimerization: Two radicals can combine to form a non-radical species. libretexts.org

Disproportionation: One radical abstracts a hydrogen atom from an adjacent carbon of another radical, resulting in an alkane and an alkene. libretexts.org

β-Cleavage: A radical can fragment, breaking a bond beta to the radical center to form an alkene and a new, smaller radical. libretexts.org

The specific pathway taken depends on the structure of the radical, the reaction conditions, and the presence of other reactive species. The phenyl groups in diphenylalkene-derived radicals can stabilize the radical center through resonance, influencing their reactivity and the products formed.

The generation of radicals can also be achieved through the interaction of transition metals with oxidants. nih.gov For example, metals like cobalt(II) and iron(II) can react with peroxymonosulfate (B1194676) or hydrogen peroxide to generate sulfate (B86663) or hydroxyl radicals, respectively, which can then initiate radical reactions with organic substrates. nih.gov

Computational Chemistry and Theoretical Investigations of 1,4 Diphenyl 1 Butene

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure and properties of molecules. However, specific applications of this method to 1,4-diphenyl-1-butene are not documented in the available literature.

Ground State Electronic Structure and Molecular Conformations

No published studies were found that provide detailed analysis of the ground state electronic structure of this compound using DFT. This includes the absence of optimized molecular geometries, such as bond lengths, bond angles, and dihedral angles, for its various potential conformers and isomers (e.g., E and Z isomers).

Investigation of Potential Energy Surfaces for Isomerization and Reaction Pathways

While this compound is noted as a product of isomerization from other molecules, computational studies mapping the potential energy surface for these transformations are not available. docksci.com Research detailing the transition states, activation energies, and reaction pathways for the isomerization or other reactions of this compound itself could not be located.

Analysis of Regioselectivity and Stereoselectivity in Catalytic Processes

There is no available research applying DFT to analyze the regioselectivity or stereoselectivity of catalytic processes where this compound acts as a reactant. While the molecule is formed in certain catalytic reactions, computational modeling to explain the selectivity of reactions involving it is a clear area for future research.

Time-Dependent Density Functional Theory (TD-DFT)

TD-DFT is a primary method for computationally studying the excited-state properties of molecules, including their response to light. acs.org Despite its wide application, specific TD-DFT studies on this compound have not been published.

Prediction of Electronic Absorption and Emission Spectra

No computational data from TD-DFT calculations predicting the electronic absorption (UV-Vis) or emission (fluorescence) spectra of this compound could be found. Such studies would typically provide information on maximum absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions, but this information is not present in the current body of scientific literature.

Elucidation of Excited State Energies and Transitions

Similarly, there is a lack of published research on the elucidation of excited state energies (e.g., S1, T1 states) and the character of electronic transitions (e.g., HOMO-LUMO, π-π*) for this compound as determined by TD-DFT calculations.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling serves as a powerful tool for elucidating complex reaction mechanisms at a molecular level. For this compound, theoretical studies could provide significant insights into its reactive behavior under various conditions. However, a detailed survey of current scientific literature reveals a lack of specific computational studies focused on the reaction mechanisms of this particular compound.

Simulation of Photochemical Reaction Dynamics

Modeling of Catalytic Cycles and Intermediates (e.g., Polymerization Initiation and Propagation)

Computational modeling is instrumental in understanding the intricacies of catalytic cycles, including the identification of intermediates and transition states. Density Functional Theory (DFT) calculations have been successfully applied to model the polymerization of monomers like butadiene and 1-butene, providing mechanistic details on initiation and propagation steps. mdpi.comnih.govfrontiersin.org However, specific computational models detailing the role of this compound within catalytic cycles, either as a monomer or as part of a catalyst system, have not been reported in the searched literature. Research in this area could elucidate its potential in polymerization reactions and catalyst design.

Advanced Electronic Structure Analysis

Advanced electronic structure analysis methods provide a deeper understanding of the bonding and electronic properties of molecules. These techniques are crucial for rationalizing molecular structure, stability, and reactivity.

Natural Bonding Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bonding Orbital (NBO) analysis is a theoretical method used to study charge transfer, and conjugative and hyperconjugative interactions within a molecule by examining the delocalization of electron density between filled and unfilled orbitals. wikipedia.orgwisc.eduq-chem.com This analysis provides a chemical intuition-friendly picture of bonding and orbital interactions. A specific NBO analysis of this compound would offer quantitative insights into the hybridization of its constituent atoms and the extent of electron delocalization between the phenyl rings and the butene chain. At present, a dedicated NBO analysis for this compound is not available in the reviewed literature.

Conceptual DFT for Reactivity Prediction

Theoretical Descriptors for Electrophilic and Nucleophilic Sites

Computational chemistry provides a powerful lens for understanding the reactivity of molecules by calculating a variety of theoretical descriptors. These descriptors help in identifying the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), thereby predicting how the molecule will interact with other reagents. While specific computational studies detailing the theoretical descriptors for this compound were not found in the available search results, this section will outline the key concepts and methodologies used for such investigations.

The primary tools for these analyses often come from Density Functional Theory (DFT), a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Several key descriptors are calculated to map out the reactive landscape of a molecule:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to the Frontier Molecular Orbital (FMO) theory. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy of the HOMO is related to the ionization potential and indicates the electron-donating ability, while the LUMO energy is related to the electron affinity and signifies the electron-accepting ability. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a visual tool that maps the electrostatic potential onto the electron density surface of a molecule. It provides a color-coded guide to the charge distribution. Regions of negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. These areas indicate the likely nucleophilic sites. Conversely, regions of positive electrostatic potential (typically colored in shades of blue) are electron-poor and are prone to nucleophilic attack, highlighting the electrophilic sites.

Global and Local Reactivity Descriptors: Conceptual DFT also provides a set of reactivity indices that quantify the electrophilic and nucleophilic character of a molecule as a whole (global descriptors) and at specific atomic sites (local descriptors).

Electronegativity (χ): Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is the resistance to a change in electron distribution, while softness is the reciprocal of hardness. Soft molecules are generally more reactive than hard molecules.

Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule. A higher value of ω indicates a stronger electrophile.

Nucleophilicity Index (N): This index measures the nucleophilic character of a molecule.

Fukui Functions (f(r)): These are local reactivity descriptors that indicate the change in electron density at a particular point in the molecule when the total number of electrons is changed. They are used to identify the most electrophilic and nucleophilic atoms within the molecule. The site for a nucleophilic attack is predicted by the f+(r) function, while the site for an electrophilic attack is predicted by the f-(r) function.

Illustrative Data Tables (Hypothetical for this compound)

The following tables are presented as an illustration of how data on theoretical descriptors for this compound would be structured. The values are hypothetical and are not based on actual computational results as none were found in the provided search.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

DescriptorSymbolHypothetical Value (eV)
HOMO EnergyEHOMO-6.5
LUMO EnergyELUMO-1.2
HOMO-LUMO GapΔE5.3
Electronegativityχ3.85
Chemical Hardnessη2.65
Global Electrophilicityω2.80
Global NucleophilicityN2.50

Table 2: Hypothetical Local Reactivity Descriptors (Fukui Functions) for Selected Atoms of this compound

Atomf+ (Electrophilic Attack)f- (Nucleophilic Attack)
C1 (Vinyl)0.150.08
C2 (Vinyl)0.090.18
C30.050.06
C40.070.04

In a typical computational study, these descriptors would be calculated using a specific level of theory (e.g., B3LYP/6-31G*) and would be used to rationalize and predict the chemical behavior of this compound in various reactions. The analysis of these values would provide a detailed understanding of its electrophilic and nucleophilic character.

Time-Resolved Spectroscopic Techniques

Time-resolved spectroscopy probes the transient states and rapid processes that occur after a molecule is excited by a pulse of light. These methods are crucial for understanding the photophysical and photochemical pathways of this compound.

Broadband transient absorption spectroscopy is a powerful pump-probe technique used to map the excited-state landscape of molecules. A "pump" pulse excites the sample, and a delayed "probe" pulse, typically a white-light continuum, measures the absorption changes of the transient species as a function of time and wavelength. ornl.gov This provides a direct view of the formation and decay of excited states and any transient intermediates. ornl.govbowdoin.edu

For conjugated systems like this compound, this technique can track ultrafast processes such as internal conversion and intersystem crossing. Studies on analogous compounds, such as 1,4-diphenyl-1,3-butadiene, reveal complex dynamics where isomerization occurs via torsion to a perpendicular intermediate state. nih.gov The decay of this state can be highly dependent on solvent polarity. nih.gov Similar investigations on this compound would allow for the direct observation of its excited-state absorption, stimulated emission, and ground-state bleach, revealing the lifetimes of its singlet excited states (S₁, S₂) and the kinetics of any photoisomerization processes. bowdoin.edursc.org The time resolution, often in the femtosecond range, is determined by the laser pulse duration. ornl.gov

Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time following pulsed excitation. edinst.com This technique is essential for determining the excited-state lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state via fluorescence or other decay pathways. edinst.com Techniques like Time-Correlated Single Photon Counting (TCSPC) are commonly used for these measurements, offering picosecond to nanosecond time resolution. edinst.comiitb.ac.in

The fluorescence quantum yield (Φf), defined as the ratio of photons emitted to photons absorbed, is another critical parameter. msu.edu It quantifies the efficiency of the fluorescence process. For related diphenylpolyenes, fluorescence quantum yields and lifetimes are known to be sensitive to the molecular structure and solvent environment. nih.govresearchgate.net For instance, the quantum yield of trans-to-cis isomerization in stilbenes decreases in viscous solvents, while fluorescence increases. msu.edu Measuring these properties for this compound would provide crucial information about the competition between radiative decay (fluorescence) and non-radiative pathways, such as isomerization or internal conversion. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining molecular structure. Advanced NMR methods provide detailed information on connectivity, stereochemistry, and conformation.

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural confirmation of this compound. The ¹H NMR spectrum provides information about the number and environment of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon skeleton. rsc.org

NMR is also a powerful method for monitoring the progress of reactions in real-time. jhu.edu By acquiring spectra at regular intervals, the disappearance of reactant signals and the appearance of product signals can be quantified to determine reaction kinetics. jhu.edurug.nl For reactions involving this compound, this allows for the in-situ tracking of isomeric ratios, such as the relative amounts of the E and Z isomers, providing mechanistic insights. rug.nl The integration of characteristic peaks corresponding to each isomer allows for a direct measurement of their relative concentrations in the reaction mixture.

Table 1: Representative ¹³C NMR Spectral Data for this compound (Note: Data is compiled from publicly available spectral databases and may vary based on solvent and experimental conditions.)

Carbon AtomChemical Shift (δ) in ppm
Aromatic C142.4
Aromatic C138.1
Aromatic CH131.5
Aromatic CH129.0
Aromatic CH128.8
Aromatic CH128.6
Aromatic CH126.3
Aromatic CH126.0
Alkene CH36.2
Methylene (B1212753) CH₂35.3
Source: Adapted from publicly available data. nih.gov

Two-dimensional (2D) NMR experiments provide correlation data that is essential for unambiguous structural and stereochemical assignments. princeton.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. princeton.eduresearchgate.net For this compound, COSY would confirm the sequence of protons along the butene chain and within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. princeton.edu This is invaluable for assigning the signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds. princeton.eduprimescholars.com It is crucial for piecing together the molecular framework, for example, by showing the correlation from the benzylic protons to the carbons of the phenyl ring, confirming the connectivity of the major fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is particularly powerful for determining stereochemistry. For this compound, NOESY can distinguish between the E and Z isomers by revealing key through-space interactions, such as the proximity of the vinyl proton to either the adjacent methylene protons or the ortho-protons of the attached phenyl ring.

Vibrational Spectroscopy

Detailed Infrared (IR) Spectroscopic Analysis for Bond Vibrations and Functional Group Interactions

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and characterizing the bond vibrations within a molecule. For this compound, the IR spectrum reveals distinct peaks corresponding to its key structural features: the phenyl rings and the butene chain.

Key vibrational modes expected for this compound include:

Aromatic C-H Stretch: Typically observed above 3000 cm⁻¹, these are sharp, medium-to-weak intensity bands resulting from the stretching of the C-H bonds on the two phenyl rings.

Alkene C-H Stretch: The C-H stretching vibrations of the butene moiety also appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretch: The stretching of the C-H bonds in the saturated part of the butene chain gives rise to absorptions in the 3000-2850 cm⁻¹ range.

C=C Stretch: The carbon-carbon double bond in the butene chain and the aromatic C=C bonds of the phenyl rings exhibit stretching vibrations in the 1650-1450 cm⁻¹ region. Conjugation with the phenyl ring can influence the exact position and intensity of the alkene C=C stretch. libretexts.org

C-H Bending: Out-of-plane (OOP) bending vibrations of the alkene C-H bonds are particularly diagnostic for the stereochemistry of the double bond. For a trans isomer, a strong band is expected around 960-980 cm⁻¹. The C-H bending vibrations of the phenyl rings also provide information about the substitution pattern.

Interactive Data Table: Expected IR Absorption Bands for this compound

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityNotes
Aromatic C-H Stretch> 3000Weak to Medium
Alkene C-H Stretch3100-3000Medium
Aliphatic C-H Stretch3000-2850Medium
C=C Stretch (Aromatic)~1600, 1580, 1500, 1450Variable
C=C Stretch (Alkene)~1650-1600VariablePosition affected by conjugation.
C-H Bend (Alkene, trans)~970StrongOut-of-plane bending.
C-H Bend (Aromatic)900-675StrongOut-of-plane bending, depends on substitution.

Raman Spectroscopy for Complementary Vibrational Information and Conformational Studies

Raman spectroscopy provides information that is complementary to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of a bond. This makes Raman spectroscopy particularly useful for studying non-polar bonds and symmetrical vibrations, which may be weak or absent in the IR spectrum.

For this compound, Raman spectroscopy can offer valuable insights into the conformational landscape of the molecule. The vibrations of the C=C double bond and the phenyl rings are typically strong in the Raman spectrum. Studies on similar molecules, like vinylcyclopropane, have demonstrated the utility of Raman spectroscopy in elucidating torsional potential functions and conformational analysis. acs.org

While specific Raman data for this compound is scarce in the provided results, general expectations can be drawn. The C=C stretching vibration of the butene chain would be a prominent feature. The "breathing" modes of the phenyl rings, which involve the symmetric expansion and contraction of the ring, are also characteristically strong in Raman spectra. By analyzing the Raman spectra at different temperatures, it may be possible to study the populations of different conformers arising from rotation around the C-C single bonds. acs.org

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing information about the energy levels of the molecular orbitals.

Detailed Analysis of Electronic Transitions and Energy Levels

The UV-Vis spectrum of this compound is dominated by π → π* transitions associated with the conjugated system formed by the phenyl rings and the butene double bond. The extended conjugation significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths (a bathochromic shift) compared to non-conjugated systems. libretexts.org

For the related compound trans,trans-1,4-diphenyl-1,3-butadiene (B188828), the absorption maximum (λmax) is observed at 330 nm in hexane, with a high molar extinction coefficient (ε) of 33,000 cm⁻¹/M, indicative of a strongly allowed π → π* transition. photochemcad.comomlc.org It is expected that this compound would also exhibit strong absorption in the UV region due to its conjugated diphenylalkene chromophore. The electronic transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The specific energy of these transitions is influenced by the extent of conjugation and the planarity of the molecule.

Fluorescence spectroscopy provides information about the de-excitation of the molecule from its first excited singlet state (S₁) back to the ground state (S₀). Molecules with extended π-systems and rigid structures are often fluorescent. trans,trans-1,4-diphenyl-1,3-butadiene, for example, has a fluorescence quantum yield of 0.42 in cyclohexane. photochemcad.comomlc.org The fluorescence spectrum is typically a mirror image of the lowest energy absorption band.

Solvent Effects on Absorption and Emission Characteristics

The polarity of the solvent can influence the absorption and emission spectra of a molecule, a phenomenon known as solvatochromism. weebly.comijiset.com This effect arises from the differential stabilization of the ground and excited states by the solvent molecules.

For nonpolar molecules like this compound, the solvent effects on the π → π* transitions are generally small. However, subtle shifts can still be observed. In a study on the related trans,trans-1,4-diphenyl-1,3-butadiene, the excited state absorption spectra were analyzed in various hydrocarbon solvents, suggesting the presence of different rotamers in the excited state. researchgate.net This indicates that the solvent can influence the conformational equilibrium of the molecule in its excited state.

In general, for π → π* transitions, an increase in solvent polarity often leads to a small bathochromic (red) shift in the absorption maximum. This is because the excited state is typically more polarizable than the ground state and is therefore slightly more stabilized by polar solvents. The magnitude of this shift can provide insights into the change in the dipole moment of the molecule upon excitation.

Chiroptical Spectroscopy

Chiroptical techniques are essential for the analysis of chiral molecules, providing information about their three-dimensional structure and enantiomeric purity.

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination and Chiral Structure Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. acs.org A CD spectrum is only observed for chiral compounds and provides a unique fingerprint of the molecule's absolute configuration.

For a chiral, non-racemic sample of this compound, a CD spectrum would be observed. The sign and magnitude of the CD signals (Cotton effects) are directly related to the stereochemistry of the molecule. The technique is highly sensitive to the spatial arrangement of the chromophores (the phenyl rings and the C=C double bond) relative to the chiral center(s).

CD spectroscopy is a powerful tool for determining the enantiomeric excess (ee) of a chiral sample. nih.govjascoch.com The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. By creating a calibration curve with samples of known enantiomeric composition, the ee of an unknown sample can be determined. hindsinstruments.comchromatographytoday.com This method can be highly accurate and, with modern instrumentation, can be adapted for high-throughput screening. hindsinstruments.com

Furthermore, the shape of the CD spectrum can be used to analyze the chiral structure of the molecule. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer. By comparing the experimental spectrum with the calculated spectra for the (R) and (S) enantiomers, the absolute configuration of the molecule can be assigned.

Interactive Data Table: Spectroscopic Techniques for this compound Analysis

Spectroscopic TechniqueInformation ObtainedKey Features for this compound
Infrared (IR) SpectroscopyBond vibrations, functional groups.Aromatic & aliphatic C-H, C=C stretches. Diagnostic C-H bends for stereoisomers.
Raman SpectroscopyComplementary vibrational data, conformational analysis.Strong C=C and phenyl ring modes. Useful for studying non-polar bonds.
UV-Vis SpectroscopyElectronic transitions, conjugation.Strong π → π* absorption due to the diphenylalkene chromophore.
Fluorescence SpectroscopyRadiative de-excitation pathways.Potential for fluorescence, mirror image of the absorption band.
Circular Dichroism (CD)Enantiomeric excess, absolute configuration.Cotton effects for chiral, non-racemic samples. Proportional to ee.

Advanced Spectroscopic Characterization and Mechanistic Probes

Mass spectrometry has emerged as an indispensable tool for elucidating complex chemical reaction mechanisms, offering profound insights into the transient species and product distributions that define a chemical transformation. In the context of 1,4-diphenyl-1-butene and related compounds, both high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) serve as powerful analytical techniques for identifying intermediates and quantifying product mixtures, respectively.

Q & A

Q. What synthetic methodologies are recommended for preparing 1,4-Diphenyl-1-butene, and how can purity be validated?

Synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki-Miyaura) using styrene derivatives and aryl halides. Post-synthesis, purity validation should employ High-Performance Liquid Chromatography (HPLC) with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 ratio, pH 4.6) to resolve structural analogs . Differential Scanning Calorimetry (DSC) can confirm melting behavior by comparing results to CRC Handbook data for related diphenyl compounds (e.g., 1,3-Diphenyl-1-butene melts at 47.5°C) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : Analyze aromatic proton splitting patterns (δ 7.2–7.5 ppm for phenyl groups) and olefinic proton coupling constants (J ≈ 16 Hz for trans-configuration).
  • IR : Identify C=C stretching vibrations (~1620–1680 cm⁻¹) and phenyl ring absorptions (~690–900 cm⁻¹). Cross-reference with CRC Handbook data for analogous compounds (e.g., 1,3-Diphenyl-2-buten-1-one, IR: 1710 cm⁻¹ for carbonyl) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in isomer stability data for this compound?

Contradictory stability reports (e.g., cis vs. trans isomers) require systematic analysis using:

  • Dynamic NMR : Track isomerization kinetics under variable temperatures.
  • Theoretical Calculations : Compare DFT-predicted Gibbs free energies with experimental DSC data .
  • Chromatographic Separation : Use HPLC with chiral columns to isolate isomers and assess their thermal stability independently .

Q. What methodological strategies are effective for identifying degradation products of this compound under oxidative conditions?

Design accelerated degradation studies using:

  • LC-MS/MS : Monitor oxidative byproducts (e.g., epoxides or carbonyl derivatives) with reference to fragmentation patterns of structurally similar compounds (e.g., diphenyl sulfone degradation pathways) .
  • Stability-Indicating Assays : Validate method robustness via forced degradation (UV/heat/humidity) and compare retention times against standards like bisphenol A or parabens .

Q. How should researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

  • Kinetic Profiling : Vary catalyst loadings (e.g., Pd(PPh₃)₄) and track reaction progress via GC-MS.
  • Control Experiments : Use deuterated solvents (e.g., D₂O) to rule out proton-assisted pathways.
  • Triangulation : Validate results by combining HPLC, NMR, and mass spectrometry, following methodologies from pharmacological assay design (e.g., system suitability tests in USP protocols) .

Methodological Considerations for Data Reliability

  • Data Triangulation : Combine spectroscopic, chromatographic, and computational data to address solubility or stability discrepancies (e.g., CRC-reported solubility in ethanol vs. benzene) .
  • System Suitability : Adopt USP guidelines (e.g., buffer pH adjustments, column efficiency tests) to ensure HPLC reproducibility .
  • Error Analysis : Quantify uncertainties in melting points or retention times using statistical tools (e.g., standard deviation across triplicate runs).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.